molecular formula C17H26N2O B13401686 N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide

N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide

Cat. No.: B13401686
M. Wt: 274.4 g/mol
InChI Key: BRIYXQJQVCKKAN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally related to other piperidine derivatives, which are often used as local anesthetics and in other therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acylation of 2,6-dimethylaniline with 2-chloropropionyl chloride to form an intermediate, which is then reacted with piperidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction optimization, purification, and crystallization to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of new anesthetics and analgesics.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound may exert its effects by stabilizing neuronal membranes and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. This mechanism is similar to that of other local anesthetics, which block sodium channels to prevent the propagation of action potentials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties. These modifications can affect its potency, duration of action, and side effect profile compared to other similar compounds .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide

InChI

InChI=1S/C17H26N2O/c1-4-8-15-11-5-6-12-19(15)17(20)18-16-13(2)9-7-10-14(16)3/h7,9-10,15H,4-6,8,11-12H2,1-3H3,(H,18,20)

InChI Key

BRIYXQJQVCKKAN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCN1C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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